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molecular formula C6H3BrINO2 B1390505 1-Bromo-3-iodo-5-nitrobenzene CAS No. 861601-15-2

1-Bromo-3-iodo-5-nitrobenzene

Cat. No. B1390505
M. Wt: 327.9 g/mol
InChI Key: KHHGBDKCMRQYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481544B2

Procedure details

4-bromo-2-iodo-6-nitroaniline (5 g, 0.0145 mol) was added in portions to stirred concentrated sulfuric acid (60 ml) keeping the temperature at 0-5° C. After stirring in the cold for 1 h, sodium nitrite (2.3 g, 0.0326 mol) was added and the reaction mixture stirred in the cold for a further 2 h. The reaction mixture was then poured into ice (250 ml). The resultant mixture was added, in portions, to a boiling solution of copper (II) sulfate (0.36 g, 0.00145 mol) in ethanol (150 ml) and boiled for a further 2 h. The reaction mixture was cooled to ambient temperature and extracted with ethyl acetate (300 ml) which was washed with saturated sodium hydrogen carbonate solution (250 ml) and dried (MgSO4). The solvent was removed in vacuo to give 3-Bromo-5-iodonitrobenzene as a yellow solid (4.21 g, 88%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5](N)=[C:4]([I:12])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+]>C(O)C.S([O-])([O-])(=O)=O.[Cu+2]>[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([I:12])[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])I
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.36 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring in the cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
STIRRING
Type
STIRRING
Details
the reaction mixture stirred in the cold for a further 2 h
Duration
2 h
WAIT
Type
WAIT
Details
boiled for a further 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml) which
WASH
Type
WASH
Details
was washed with saturated sodium hydrogen carbonate solution (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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